molecular formula C19H19ClN2O3 B2536867 2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904193-33-4

2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2536867
CAS No.: 1904193-33-4
M. Wt: 358.82
InChI Key: MLTNSZKFGJSOOO-UHFFFAOYSA-N
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Description

The compound 2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS: 1904193-33-4) is a heterocyclic organic molecule with a molecular formula of C₁₉H₁₉ClN₂O₃ and a molecular weight of 358.8 g/mol . Its structure comprises an azetidine ring conjugated to a hexahydro-isoindole-1,3-dione core, functionalized with a 2-chlorophenylacetyl group. The SMILES representation (O=C(Cc1ccccc1Cl)N1CC(N2C(=O)C3CC=CCC3C2=O)C1) highlights the connectivity of the azetidine and isoindole-dione moieties, along with the chlorinated aromatic substituent . Physical properties such as density, melting point, and boiling point remain unreported in available literature .

Properties

IUPAC Name

2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-8-4-1-5-12(16)9-17(23)21-10-13(11-21)22-18(24)14-6-2-3-7-15(14)19(22)25/h1-5,8,13-15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNSZKFGJSOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-(2-chlorophenyl)acetyl group: This step often involves acylation reactions using reagents like acyl chlorides or anhydrides.

    Construction of the isoindole ring: This can be accomplished through cyclization reactions involving suitable starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced products.

    Substitution: This can involve the replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic uses.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substitutions

  • Chlorinated Groups: The target compound’s 2-chlorophenyl group may enhance membrane permeability and receptor binding via hydrophobic interactions, similar to Compound 4 (4-chlorophenyl acryloyl) in . Chlorine atoms are known to improve metabolic stability and bioavailability in drug-like molecules .
  • These substituents could influence target engagement compared to the target compound’s purely hydrophobic chlorophenyl group .
  • Bulkier Groups : The diphenylmethyl analog () introduces steric hindrance, which might reduce binding efficiency but improve selectivity for specific enzymatic pockets .

Bioactivity Considerations

    Biological Activity

    The compound 2-{1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the isoindole derivative class. Its unique structure features an isoindole backbone fused with a hexahydro framework. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

    The molecular formula for this compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 359.85 g/mol. The presence of functional groups such as the azetidine and chlorophenyl moieties enhances its chemical reactivity and interaction profile.

    Synthesis Overview

    The synthesis of this compound typically involves a multi-step process:

    • Formation of the Isoindole Core : Cyclization reactions using phthalic anhydride derivatives.
    • Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions.
    • Acylation : Attaching the chlorophenylacetyl moiety to complete the structure.

    Each synthetic step requires optimization to ensure high yields and purity.

    Anticonvulsant Properties

    Research indicates that compounds with an isoindole structure often exhibit anticonvulsant activity. Preliminary studies suggest that derivatives of isoindole-1,3-dione may act as effective anticonvulsants by modulating neurotransmitter systems involved in seizure activity. For instance, certain isoindole derivatives have shown promising results in animal models for epilepsy.

    Anxiolytic Effects

    The anxiolytic potential of isoindole derivatives has been documented in various studies. The compound's ability to interact with GABAergic systems may contribute to its anxiolytic effects. In vitro assays have demonstrated that related compounds can enhance GABA receptor activity, suggesting a similar mechanism might be applicable to this specific structure.

    Antitumor Activity

    The isoindole core is also associated with antitumor properties. Studies have shown that compounds featuring this backbone can inhibit tumor growth in various cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of signaling cascades involved in cancer progression.

    Molecular docking studies have provided insights into the binding affinities of this compound towards cyclooxygenase (COX) enzymes. The binding patterns suggest that it occupies similar active sites as established non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential anti-inflammatory properties.

    Comparative Analysis

    A comparative analysis with structurally similar compounds reveals the unique biological profile of This compound :

    CompoundStructure FeaturesBiological ActivityReference
    Compound AIsoindole derivativeAnticonvulsant
    Compound BAzetidine-basedAnxiolytic
    Compound CChlorophenyl groupAntitumor

    Q & A

    Q. How can the molecular structure of this compound be confirmed experimentally?

    • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Assign stereochemistry via NOESY/ROESY for spatial interactions and compare experimental data with computational predictions (e.g., density functional theory, DFT). The InChIKey FJLUQXLMDPZNLS-KWQFWETISA-N (from structural analogs ) and PubChem-derived spectral libraries can validate atomic connectivity.
    • Table 1: Key Characterization Data
    TechniqueCritical ObservationsReference
    ¹H NMR (400 MHz)δ 7.45–7.30 (m, aromatic H), δ 4.20–3.80 (m, azetidine H)
    X-rayConfirms azetidine ring geometry and Cl-phenyl orientation

    Q. What are the recommended synthetic routes for this compound?

    • Methodological Answer : A multi-step approach is typical:

    Azetidine ring formation : Use [2+2] cycloaddition or nucleophilic substitution.

    Chlorophenyl coupling : Employ acetyl chloride derivatives under Schotten-Baumann conditions.

    Isoindole-dione assembly : Cyclize via Diels-Alder or photochemical methods .
    Optimize yields using fractional factorial design (FFD) to screen solvents, catalysts, and temperatures .

    Q. How can solubility and stability be assessed for in vitro assays?

    • Methodological Answer : Conduct shake-flask experiments with buffers (pH 1–10) and solvents (DMSO, ethanol). Monitor degradation via HPLC at 25°C and 40°C. Use Hansen solubility parameters (HSPs) to predict miscibility .

    Advanced Research Questions

    Q. How to resolve contradictions in observed vs. predicted reactivity?

    • Methodological Answer : Apply reaction path sampling (RPS) with quantum mechanics/molecular mechanics (QM/MM) to model intermediates. Cross-validate with kinetic isotope effects (KIEs) and substituent electronic parameters (Hammett plots). For example, discrepancies in Cl-phenyl electrophilicity may arise from solvent polarity effects .

    Q. What computational strategies optimize reaction conditions for scale-up?

    • Methodological Answer : Use ICReDD’s integrated computational-experimental workflow:
    • Step 1 : Quantum chemical calculations (e.g., Gaussian 16) to identify transition states.
    • Step 2 : Machine learning (ML)-assisted DoE to narrow parameters (e.g., pressure, catalyst loading).
    • Step 3 : Feedback loops with real-time FTIR monitoring .
    • Table 2: Computational Parameters
    ParameterOptimal RangeImpact on Yield
    Temperature60–80°C±15%
    Catalyst (Pd/C)5–7 mol%+20%

    Q. How to address discrepancies in membrane permeability data?

    • Methodological Answer : Use parallel artificial membrane permeability assay (PAMPA) with LC-MS quantification. Apply multivariate analysis (e.g., PCA) to isolate variables like logP and hydrogen bond donors. Compare with molecular dynamics (MD) simulations of lipid bilayer interactions .

    Q. What advanced separation techniques purify stereoisomers?

    • Methodological Answer : Chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA) or simulated moving bed (SMB) chromatography. Optimize using response surface methodology (RSM) for mobile phase composition and flow rate .

    Contradiction Analysis & Methodological Frameworks

    Q. How to reconcile conflicting toxicity predictions from in silico models?

    • Methodological Answer : Perform consensus modeling with tools like ProTox-II, ADMETlab, and SwissADME. Validate with zebrafish embryo assays (FET test). Structural alerts (e.g., isoindole-dione moiety) may require Ames test prioritization .

    Q. What statistical methods validate reproducibility in kinetic studies?

    • Methodological Answer : Use Bland-Altman plots for inter-lab variability and Cohen’s kappa for categorical data (e.g., reaction completion). Bootstrap resampling quantifies confidence intervals for rate constants .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.